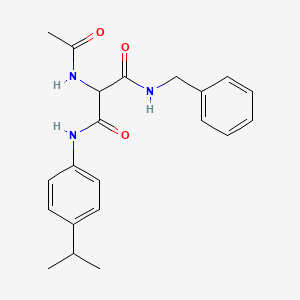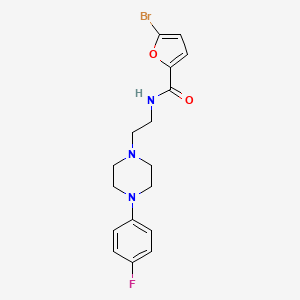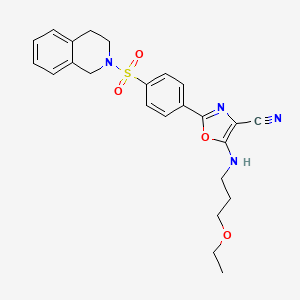
2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide”, similar compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular structure of “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The compound may be involved in complex chemical reactions such as catalytic protodeboronation of pinacol boronic esters . This reaction is a valuable but unknown transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(acetylamino)-N~1~-benzyl-N~3~-(4-isopropylphenyl)malonamide” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
The synthesis of heterocyclic systems has been a significant area of research in organic chemistry, providing essential compounds for various applications, including pharmaceuticals and materials science. One notable approach involves the use of 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide and its derivatives as precursors or intermediates in the synthesis of complex heterocyclic structures. For instance, the reaction of N,N-dimethyl- or N,N-pentamethylene-formamide chlorides with n-butyl, cyclohexyl, and 2,4-xylyl isocyanides leads to the formation of N,N'-disubstituted α-(dialkylamino)malonamides, highlighting the compound's role in facilitating the addition of n,n-dialkylamide chlorides to isocyanides (Ito, Okano, & Oda, 1966). Moreover, the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates the versatility of these compounds in generating biologically relevant heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).
Anticancer Activity
The discovery and development of new anticancer agents are critical for advancing cancer treatment. Research has shown that certain derivatives of 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide exhibit significant in vitro antitumor activity against various cancer cell lines, including HepG2 and MCF-7. For example, chlorinated compounds derived from this chemical framework have been evaluated for their potential interaction against key biological targets, such as KSHV thymidylate synthase complex, demonstrating the compound's utility in the discovery of novel anticancer drugs (Fahim & Shalaby, 2019).
Catalysis and Chemical Transformations
The role of 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide in catalysis and chemical transformations has been explored, particularly in reactions involving the cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles. Such transformations are facilitated by rhodium(III)-catalysis, using N-nitrosoarylamines as directing groups, showcasing the compound's applicability in synthesizing valuable chemical entities with potential pharmaceutical relevance (Dong et al., 2015).
Inhibitory Effects on Enzymatic Activity
Research into the inhibitory effects of derivatives on enzymatic activity has revealed that 2-(acetylamino)-N1-benzyl-N3-(4-isopropylphenyl)malonamide-based compounds can significantly impact biological pathways. For instance, synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrate potent inhibition against human carbonic anhydrase I and II isoenzymes, suggesting potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Gul et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-acetamido-N-benzyl-N'-(4-propan-2-ylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)17-9-11-18(12-10-17)24-21(27)19(23-15(3)25)20(26)22-13-16-7-5-4-6-8-16/h4-12,14,19H,13H2,1-3H3,(H,22,26)(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQXKUXEUUEUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)
![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)
![(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2738273.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)
![Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2738275.png)

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2738278.png)



![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2738289.png)